2-(2-Bromophenyl)-1,3-dithiane
Übersicht
Beschreibung
2-(2-Bromophenyl)-1,3-dithiane is an organosulfur compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 1,3-dithiane moiety. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromophenyl)-1,3-dithiane typically involves the bromination of 2-phenyl-1,3-dithiane. This can be achieved through the use of bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Bromophenyl)-1,3-dithiane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The dithiane moiety can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to its corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Corresponding substituted phenyl dithianes.
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-1,3-dithiane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-1,3-dithiane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the dithiane moiety play crucial roles in its chemical behavior. The molecular targets and pathways depend on the specific reactions it undergoes, such as substitution or oxidation.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chlorophenyl)-1,3-dithiane: Similar structure but with a chlorine atom instead of bromine.
2-(2-Iodophenyl)-1,3-dithiane: Similar structure but with an iodine atom instead of bromine.
2-Phenyl-1,3-dithiane: Lacks the halogen substitution.
Uniqueness: 2-(2-Bromophenyl)-1,3-dithiane is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications.
Biologische Aktivität
2-(2-Bromophenyl)-1,3-dithiane is a sulfur-containing organic compound characterized by its unique dithiane ring structure and the presence of a bromophenyl substituent. This compound has garnered interest due to its potential applications in synthetic organic chemistry and medicinal chemistry. Its molecular formula is C10H11BrS2, and while specific biological activity data is limited, related compounds in the 1,3-dithiane family have demonstrated various biological activities.
The compound features a six-membered ring containing two sulfur atoms, which contributes to its reactivity. The bromophenyl group enhances its lipophilicity and may influence its interactions with biological targets. The presence of the bromine substituent at the ortho position increases the electrophilic character of the compound, potentially enhancing its biological activity compared to other derivatives.
Biological Activity Overview
While direct studies on the biological activity of this compound are scarce, several related compounds exhibit notable activities:
- Antimicrobial Activity : Some 1,3-dithiane derivatives have shown antimicrobial properties. The structural similarity suggests that this compound may possess similar effects.
- Anticancer Properties : Compounds in this family have been investigated for their potential anticancer activities, indicating a promising area for further research.
Synthesis and Reactivity
Research indicates that this compound can undergo various transformations. For instance, it can be oxidized to yield sulfoxides and sulfones, expanding its utility in synthetic pathways. Interaction studies reveal that the compound can react with electrophiles via nucleophilic substitution mechanisms, which may lead to biologically relevant products.
Computational Studies
Computational investigations suggest that reactions involving this compound may proceed through both two-electron and single-electron transfer mechanisms. These findings are crucial for understanding its potential reactivity in biological systems.
Comparative Analysis of Related Compounds
A comparison of this compound with other similar compounds highlights its unique features:
Compound Name | Structure Type | Notable Features |
---|---|---|
1,3-Dithiolane | Dithiolane Ring | Lacks aromatic substitution; more reactive towards nucleophiles. |
2-Phenyl-1,3-dithiane | Aryl Dithiane | Contains a phenyl group but lacks bromine substituent; different reactivity profile. |
2-Methyl-1,3-dithiane | Aryl Dithiane | Methyl substitution alters sterics; less electrophilic than brominated variants. |
2-(4-Bromophenyl)-1,3-dithiane | Aryl Dithiane | Similar structure but different position of bromine; affects reactivity patterns. |
The unique positioning of the bromine atom in this compound enhances its electrophilic character compared to other derivatives.
Eigenschaften
IUPAC Name |
2-(2-bromophenyl)-1,3-dithiane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEDCNZMBVQNRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571398 | |
Record name | 2-(2-Bromophenyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130614-23-2 | |
Record name | 2-(2-Bromophenyl)-1,3-dithiane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.